molecular formula C12H14F3NO B1519412 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1094657-85-8

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine

Cat. No. B1519412
CAS RN: 1094657-85-8
M. Wt: 245.24 g/mol
InChI Key: RJEZAXRIVUILRZ-UHFFFAOYSA-N
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Description

“2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24 .


Molecular Structure Analysis

The InChI code for “2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine” is 1S/C12H14F3NO/c1-8-6-16-7-11(17-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 .

Scientific Research Applications

Neurodegenerative Disease Research

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Oncology

The compound has been involved in processes related to the synthesis of pharmaceuticals like pexidartinib, which is used in cancer treatment. Specifically, it undergoes transformations such as reducing amination after deprotection of certain groups .

Diagnostic or Therapeutic Research

Although not directly mentioned for 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine, related compounds with trifluoromethyl groups are indicated for research use only and not intended for diagnostic or therapeutic use. This suggests potential applications in research settings for diagnostic or therapeutic development .

Chemical Synthesis

This compound is available for purchase from chemical suppliers, indicating its use in various chemical synthesis processes. It is likely used as an intermediate or a reactant in the synthesis of more complex molecules .

Analytical Chemistry

Documentation regarding 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine includes references to analytical techniques such as NMR, HPLC, LC-MS, and UPLC. This suggests its use in analytical chemistry for testing and quality control purposes .

properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8-6-16-7-11(17-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZAXRIVUILRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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